Product packaging for 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine(Cat. No.:CAS No. 24219-17-8)

3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1342873
CAS No.: 24219-17-8
M. Wt: 178.22 g/mol
InChI Key: DZQRFUXSKCTOTP-UHFFFAOYSA-N
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Description

3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This solid, crystalline substance belongs to a class of molecules featuring a 1,2,4-thiadiazole core, a structure known for its versatile biological activities . While specific studies on this exact isomer are not fully established in the public domain, highly related analogues within the same chemical family have demonstrated promising pharmacological properties. Notably, recent research has identified substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as a novel class of macrofilaricides, showing potent activity against adult filarial worms in ex vivo models for diseases like onchocerciasis (river blindness) and lymphatic filariasis . These compounds were developed to address metabolic instability issues associated with previous chemotypes, with the 1,2,4-thiadiazole core itself contributing to improved metabolic stability in preclinical assessments . The presence of both the pyridine and 1,2,4-thiadiazole rings makes this compound a valuable scaffold for exploring new therapeutic agents, particularly in the field of antiparasitic research . It is also a crucial intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemicals with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4S B1342873 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine CAS No. 24219-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQRFUXSKCTOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614649
Record name 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80614649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24219-17-8
Record name 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine
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Advanced Spectroscopic and Structural Characterization of 3 3 Pyridinyl 1,2,4 Thiadiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine provides detailed information about the chemical environment of its protons. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the protons of the pyridine (B92270) ring and the amine group.

The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. The proton at position 2 of the pyridine ring (H-2') typically appears at the most downfield position due to its proximity to the nitrogen atom and the thiadiazole ring. The remaining pyridinyl protons (H-4', H-5', and H-6') resonate at slightly more shielded positions, with their specific shifts and multiplicities determined by their coupling with adjacent protons. The amine group (-NH₂) protons usually present as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyridinyl H-2'~9.15Doublet (d)
Pyridinyl H-4'~8.65Doublet (d)
Pyridinyl H-5'~7.50Multiplet (m)
Pyridinyl H-6'~8.25Multiplet (m)
Amine (-NH₂)~7.90Singlet (s)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum displays distinct signals for each unique carbon atom in the this compound structure.

The carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are highly deshielded and appear at characteristic downfield positions. The C-3 and C-5 carbons of the thiadiazole ring are typically observed at approximately 169 ppm and 183 ppm, respectively. The carbon atoms of the pyridine ring resonate in the aromatic region, with their precise chemical shifts influenced by the substituent effects of the nitrogen atom and the thiadiazole moiety.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Thiadiazole C-3~169.0
Thiadiazole C-5~183.0
Pyridinyl C-2'~150.0
Pyridinyl C-3'~130.0
Pyridinyl C-4'~135.0
Pyridinyl C-5'~124.0
Pyridinyl C-6'~148.0

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced NMR Techniques (2D NMR, NOESY) for Conformational and Connectivity Studies

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule, particularly the rotational orientation of the pyridine ring relative to the thiadiazole ring.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structural features.

Key vibrational frequencies include the N-H stretching of the primary amine group, typically observed as a pair of bands in the 3100-3300 cm⁻¹ region. The C=N stretching vibrations of both the thiadiazole and pyridine rings are expected in the 1500-1650 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The presence of the thiadiazole ring is further supported by characteristic ring vibrations and C-S stretching frequencies at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretching (Amine)~3280, ~3100
Aromatic C-H Stretching~3050
C=N Stretching~1630, ~1580
N-H Bending (Amine)~1550
C-N Stretching~1330

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, with a molecular formula of C₇H₆N₄S, the expected exact mass is approximately 178.03 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. While a detailed experimental fragmentation pattern is not available, a plausible fragmentation pathway would involve the initial cleavage of the thiadiazole ring or the loss of small neutral molecules. Common fragmentation patterns for related heterocyclic compounds often involve the loss of HCN, N₂, or cleavage of the bond between the two ring systems. The fragmentation of the pyridine ring could also contribute to the observed spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions due to the presence of conjugated π systems and heteroatoms with lone pairs of electrons in both the pyridine and thiadiazole rings.

Specific experimental data on the absorption maxima (λ_max) for this compound is not widely reported. However, based on the structures of similar aromatic and heterocyclic compounds, strong absorptions are anticipated in the ultraviolet region, likely between 200 and 400 nm. The exact positions and intensities of these bands would be influenced by the solvent polarity.

Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for the solid-state structure of this compound could not be located. While structural information for isomers and related derivatives is available, data pertaining to the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of the title compound is not present in the accessed resources.

X-ray crystallography is an essential technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This method provides detailed insights into the compound's conformation, the planarity of its ring systems, and the nature of non-covalent interactions, such as hydrogen bonding, which dictate the packing of molecules within a crystal lattice.

Although crystallographic data exists for the isomeric compound 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, it is crucial to note that structural details are highly specific to the individual compound. nih.gov Differences in the heteroatom positions within the thiadiazole ring and the location of the amine substituent would lead to distinct crystal packing, unit cell dimensions, and intermolecular interaction motifs. Therefore, the data for this isomer cannot be used to describe the solid-state structure of this compound.

Further experimental work is required to elucidate the crystal structure of this compound. Such a study would involve the growth of single crystals suitable for X-ray diffraction analysis, followed by data collection and structure refinement to determine its precise solid-state architecture.

Computational Chemistry and Molecular Modeling of 3 3 Pyridinyl 1,2,4 Thiadiazol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties from first principles.

Electronic Structure Analysis (Frontier Molecular Orbitals, MEP)

The electronic character of a molecule is crucial for its reactivity and interactions. Key aspects of this are described by Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sapub.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. acs.orgnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For molecules containing a pyridinyl-thiadiazole core, the HOMO is typically distributed over the electron-rich aminothiadiazole moiety, while the LUMO is often localized on the electron-deficient pyridine (B92270) ring, facilitating intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net In 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, the most negative regions are expected around the nitrogen atoms of both the pyridine and thiadiazole rings, making them potential sites for hydrogen bonding and metal coordination. The most positive regions are anticipated near the hydrogen atoms of the amine group, identifying them as hydrogen bond donors.

PropertyDescriptionSignificance in Molecular Modeling
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons. Higher energy corresponds to a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons. Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule. A small gap implies high reactivity. acs.org
MEP Surface A 3D map of the electrostatic potential on the molecule's surface.Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting intermolecular interaction patterns. researchgate.net

Energetic Landscape and Stability Investigations

Computational methods can explore the conformational landscape of a molecule to identify its most stable three-dimensional structures. For this compound, the primary degree of freedom is the rotation around the single bond connecting the pyridine and thiadiazole rings.

A potential energy surface scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This process reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. For an analogous compound, 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the pyridine and thiadiazole rings was found to be 32.42°. nih.gov The planarity or non-planarity of the molecule in its lowest energy state can significantly influence its crystal packing and its ability to fit into a receptor's binding site.

Furthermore, the thermodynamic stability of the molecule can be assessed by calculating properties such as the ground-state energy and heat of formation using DFT methods. acs.org

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. researchgate.netresearchgate.net

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By comparing the calculated wavenumbers with experimental spectra, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. researchgate.netresearchgate.net For example, the characteristic N-H stretching vibrations of the amine group and the ring vibrations of the pyridine and thiadiazole moieties can be precisely identified.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show a strong correlation with experimental NMR data, aiding in the structural confirmation of the synthesized compound. acs.org

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. researchgate.net This analysis provides information about the orbitals involved in the main electronic excitations, often corresponding to π→π* or n→π* transitions within the heterocyclic system.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Target Interaction Analysis (e.g., enzyme active sites)

The this compound scaffold possesses several key features that enable it to interact with biological targets. The amine group can act as a hydrogen bond donor, while the nitrogen atoms in both the pyridine and thiadiazole rings can act as hydrogen bond acceptors. mdpi.com The aromatic nature of the two rings allows for π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in an enzyme's active site. mdpi.com

Docking studies of similar pyridine-thiadiazole derivatives have identified interactions with a range of enzymes. For instance, various derivatives have been docked into the active sites of Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), and Cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov These studies reveal common interaction patterns, such as hydrogen bonding with key residues (e.g., Ser59 in DHFR) and arene-arene interactions with residues like Phe31. nih.gov

Interaction TypeMolecular Feature InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor) Amine (-NH₂) groupAspartate, Glutamate, Serine, Threonine
Hydrogen Bond (Acceptor) Pyridine N, Thiadiazole N atomsArginine, Lysine, Serine, Histidine, Asparagine
π-π Stacking Pyridine ring, Thiadiazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Aromatic ringsLeucine, Isoleucine, Valine, Alanine

Binding Affinity Predictions

A key output of molecular docking is the binding affinity (or docking score), which estimates the free energy of binding (ΔG) for the ligand-receptor complex, typically expressed in kcal/mol. nih.gov A more negative value indicates a stronger and more stable interaction. These scores are used to rank different compounds and predict their potential inhibitory activity.

Studies on a variety of pyridinyl-thiadiazole derivatives have reported a wide range of binding affinities depending on the specific target protein and the substitution patterns on the core structure. For example, some derivatives showed strong binding affinities against COX-2 with energies of -8.5 kcal/mol, comparable to the standard drug diclofenac. nih.gov Other related compounds have exhibited binding scores of -10.8 kcal/mol against EGFR TK and -8.9 kcal/mol against ADP-sugar pyrophosphatase. nih.govresearchgate.net These findings highlight the potential of the pyridinyl-thiadiazole scaffold to form high-affinity interactions with various biological targets.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Pyridine-Thiadiazole DerivativeCOX-2-8.5 nih.gov
Pyridine-Thiadiazole DerivativeEGFR TK-10.8 nih.gov
Thiadiazole DerivativeNUDT5 (ADP-sugar pyrophosphatase)-8.9 researchgate.net
Thiadiazole DerivativeAntioxidant Protein (3VB8)-7.7
Pyridine-Sulfonamide-TriazoleLanosterol 14α-demethylase-9.9 researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This section details the application of MD simulations to understand the dynamic behavior of this compound, both in solution and when interacting with a protein target.

Comprehensive searches of scientific literature did not yield specific studies focused on the molecular dynamics simulations of this compound in a solution environment. Therefore, detailed information regarding its conformational flexibility, stability, and intramolecular interactions when solvated is not available in the reviewed sources.

The dynamic behavior of this compound (designated as ligand L3 in a study against lung cancer) when bound to a target protein (5ZMA) has been investigated using 100-nanosecond MD simulations. physchemres.org These simulations provide critical insights into the stability of the ligand-protein complex, the flexibility of the ligand within the binding pocket, and the specific molecular interactions that maintain the bound state. physchemres.org

Binding Stability Analysis

The stability of the ligand within the protein's binding site was assessed by calculating the Root Mean Square Deviation (RMSD) over the course of the simulation. The RMSD for ligand L3 showed significant dynamic behavior, indicating conformational changes and potential binding events that affect its structural stability. physchemres.org The ligand's RMSD initially increased, suggesting a conformational adjustment, followed by periods of stability and further fluctuation, highlighting the flexibility and adaptability of the ligand within the protein-ligand complex. physchemres.org

Interaction and Residue Flexibility Analysis

Analysis of the Root Mean Square Fluctuation (RMSF) of the protein residues revealed that specific amino acids, particularly ILE-267 and LYS-494, demonstrated increased flexibility. physchemres.org This heightened mobility suggests these residues may act as crucial hotspots for ligand binding or allosteric interactions. physchemres.org

The interactions between the ligand and the protein are predominantly hydrophobic. physchemres.org Key interactions were observed with specific amino acid residues, which are crucial for the stabilization of the complex. The nature and frequency of these interactions have been quantified by their interaction fraction over the simulation time. physchemres.org

A summary of the key ligand-protein interactions is provided in the table below.

Interacting ResiduePredominant Interaction Type(s)Interaction Fraction
TRP_424 Hydrophobic1.1
PHE_282 Hydrophobic0.8
THR_278 Hydrogen Bonds0.9
TYR_294 H-Bonds, Hydrophobic, Water Bridges1.2

This table is generated based on data from a molecular dynamics study of the ligand-protein complex. physchemres.org

These detailed simulations of the ligand-protein complex underscore the dynamic nature of the interaction and identify the key structural components responsible for binding affinity and stability. physchemres.org

Structure Activity Relationship Sar Studies of 3 3 Pyridinyl 1,2,4 Thiadiazol 5 Amine Derivatives

Impact of Pyridinyl Substitution on Molecular Activity

The pyridine (B92270) ring is a critical pharmacophore in many biologically active compounds, and its substitution pattern in 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine derivatives significantly influences their activity.

Positional Isomer Effects (e.g., 3-Pyridinyl vs. 2- or 4-Pyridinyl)

The position of the nitrogen atom within the pyridine ring has a marked effect on the biological activity of pyridinyl-thiadiazole derivatives. Research on analogous 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives has shown that altering the pyridine ring's substitution from the 4-position to the 2-position results in a loss of activity. nih.gov Conversely, the 3-pyridinyl analogue demonstrated activity comparable to the lead 4-pyridinyl compound. nih.gov This suggests that the spatial arrangement of the nitrogen atom and its resulting influence on the molecule's electronic properties and ability to form hydrogen bonds are crucial for molecular recognition and binding to its biological target.

Table 1: Effect of Pyridinyl Positional Isomers on Inhibitory Activity of a Related Thiadiazole Series

Compound Pyridine Position IC50 (µM)
Lead Compound 4-pyridinyl 1.4
Analog 4b 2-pyridinyl Inactive

Substituent Effects on the Pyridine Ring

The introduction of various substituents onto the pyridine ring provides another layer of activity modulation. In a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, the addition of small alkyl and alkoxy groups to the pyridine rings was found to have a significant impact on their macrofilaricidal activity. Specifically, the combination of a small alkyl group, preferably at the 3-position of one pyridine ring, and an alkoxy group at the 5-position of the second pyridine ring demonstrated a marked effect on the inhibition of O. gutturosa adult worm motility.

SAR studies have also revealed that the nature of substituents on an aromatic ring attached to a thiadiazole core can significantly influence anticancer activity. For instance, in a series of 2-amino-5-phenyl-substituted 1,3,4-thiadiazoles, the presence of an aromatic ring and electron-withdrawing substituents was found to promote anticancer activity. mdpi.com While this finding is on a phenyl ring, it suggests that similar electronic effects of substituents on the pyridine ring of this compound could be important for its activity.

Role of the 1,2,4-Thiadiazole (B1232254) Core in Activity Modulation

The 1,2,4-thiadiazole ring is not merely a scaffold but an active contributor to the pharmacological profile of these derivatives. Its structure and the substituents attached to it play a pivotal role in modulating biological activity.

Influence of the Amine Group at Position 5

The amino group at the 5-position of the 1,2,4-thiadiazole ring is a key functional group that significantly influences the compound's properties and biological activity. In many heterocyclic compounds, an amino group can act as a hydrogen bond donor, which is often crucial for binding to biological targets. nih.gov Studies on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives have consistently highlighted the importance of this amino group for their antimicrobial and other biological activities. nih.govresearchgate.net Furthermore, this amine serves as a critical handle for synthetic modifications, allowing for the introduction of a wide range of substituents to explore the SAR and optimize activity. nih.gov In a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, derivatization of the amino group with small alkyl groups did not abolish its macrofilaricidal activity, indicating that some modifications at this position are tolerated.

Modifications to the Thiadiazole Ring System

The integrity of the 1,2,4-thiadiazole ring is often essential for maintaining biological activity. Bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, has been explored to understand the role of the thiadiazole core. For example, replacing the 1,3,4-thiadiazole (B1197879) ring in a series of Bloom Helicase inhibitors with a thiophene (B33073) derivative resulted in a loss of activity. nih.gov However, replacement with a pyridine ring was tolerated, yielding an IC50 value comparable to the original lead compound. nih.gov

Interestingly, the isomeric form of the thiadiazole ring also plays a critical role. In a study on macrofilaricidal compounds, the 1,2,4-thiadiazole isomers maintained good activity, whereas the corresponding 1,3,4-isomer was found to be less potent. This highlights the importance of the specific arrangement of the nitrogen and sulfur atoms within the five-membered ring for optimal biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While specific QSAR models for this compound were not found, numerous studies on related thiadiazole derivatives have demonstrated the utility of this approach. nih.govresearchgate.netnih.gov

These studies typically use various molecular descriptors to quantify the structural and physicochemical properties of the molecules. Common descriptors include:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Topological descriptors: Describing the connectivity of atoms in the molecule.

For instance, a 3D-QSAR study on pyridazinone-substituted 1,3,4-thiadiazoles and 1,3,4-oxadiazoles found a good correlation between the variations in fungicidal activity and the steric and electrostatic properties of the compounds. nih.gov The results of such studies can provide valuable insights into the mechanism of action and guide the design of new, more potent analogs. The models generated can predict the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process.

Development of Predictive Models

The development of predictive models for this compound derivatives relies heavily on Quantitative Structure-Activity Relationship (QSAR) studies. These computational methods establish a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. semanticscholar.org Three-dimensional QSAR (3D-QSAR) analyses are particularly prominent in this field, utilizing techniques like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) and methods coupled with variable selection algorithms such as the Genetic Algorithm (GA) and Stepwise (SW) selection. semanticscholar.orgnih.gov

The process involves aligning the molecules in a dataset and calculating steric and electrostatic fields around them. These fields are then used as descriptors to build a regression model that can predict the activity of new, untested compounds. nih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation procedures. Key statistical parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²) are used to evaluate the model's quality. semanticscholar.orgnih.gov A high q² value (typically > 0.5) and pred_r² value indicate a model with good internal robustness and external predictive capacity, respectively. semanticscholar.org

For instance, in studies of related heterocyclic compounds containing a pyridine moiety, QSAR models have been successfully generated with strong statistical significance, demonstrating a clear relationship between the structural descriptors and the observed biological activity. nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Model Validation

Parameter Description Typical Value Reference
Squared Correlation Coefficient > 0.8 nih.gov
Cross-validated Correlation Coefficient (Internal Predictivity) > 0.6 semanticscholar.org

| pred_r² | Predictive r² for External Test Set (External Predictivity) | > 0.7 | semanticscholar.org |

This table is interactive. Click on the headers to sort.

Identification of Key Physicochemical Descriptors

Through the development of predictive QSAR models, specific physicochemical descriptors that are crucial for the biological activity of thiadiazole derivatives have been identified. These descriptors generally fall into categories of steric, electronic, and hydrophobic properties. semanticscholar.org

Steric Factors : The size and shape of substituents play a significant role. 3D-QSAR models often reveal specific locations where bulky groups are favorable for activity, suggesting they may fit into a large hydrophobic pocket in the target receptor. Conversely, other regions may require smaller substituents to avoid steric hindrance. semanticscholar.org Studies on related structures have indicated that low to optimum bulkier moieties are beneficial for activity. nih.gov

Electronic and Electrostatic Properties : The electronic nature of the substituents is a critical determinant of activity. The presence of electron-withdrawing or electron-donating groups can significantly influence a molecule's ability to interact with its target. frontiersin.org For example, the introduction of a methoxy (B1213986) group at the 4-position of a phenyl ring attached to a thiadiazole core has been shown to greatly increase binding affinity for certain receptors. nih.gov Similarly, N-acetyl substitutions on the amine group can enhance potency, highlighting the importance of hydrogen bond acceptors. nih.gov QSAR studies often point to the need for electronegative groups at specific positions to favor biological activity. semanticscholar.org

Hydrophobic Interactions : The lipophilicity of the molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein. Some QSAR models suggest that positive hydrophobic groups at certain locations can lead to more potent biological activity. semanticscholar.org

Table 2: Key Physicochemical Descriptors and Their Influence on Activity

Descriptor Influence on Biological Activity Example Reference
Steric Bulk Can be favorable or unfavorable depending on the substitution position. More bulky groups may enhance PIM-1 inhibition in related thiadiazoles. semanticscholar.org
Electrostatic Fields Electronegative groups are often required for favorable interactions. A methoxy group on an adjacent phenyl ring increases adenosine (B11128) A3 receptor affinity. nih.gov
Hydrophobicity Positive hydrophobic groups can enhance potency. Hydrophobic groups at specific positions may improve PIM-1 inhibition. semanticscholar.org

| Hydrogen Bonding | Presence of H-bond donors/acceptors is critical for binding. | N-acetyl groups can increase binding affinity. | nih.gov |

This table is interactive. Click on the headers to sort.

Pharmacophore and Anti-pharmacophore Pattern Delineation

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. frontiersin.orgnih.gov For derivatives of this compound, a pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

The generation of a pharmacophore hypothesis often involves analyzing a set of known active compounds to identify common chemical features and their spatial relationships. nih.gov For example, in studies of related 1,2,4-triazole (B32235) derivatives bearing a 3-pyridyl moiety, pharmacophore models have been successfully developed. nih.gov These models highlight the critical locations for features like:

Hydrogen Bond Acceptors : The nitrogen atoms in the pyridine and thiadiazole rings are key hydrogen bond acceptors.

Hydrogen Bond Donors : The amine group at the 5-position of the thiadiazole ring serves as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Regions : The pyridine ring itself acts as an important aromatic feature that can engage in π-π stacking or hydrophobic interactions with the receptor.

Conversely, an anti-pharmacophore defines the regions of space or structural features that are detrimental to binding. These "excluded volumes" represent areas where steric clashes or unfavorable electrostatic interactions would occur with the receptor. nih.gov Information from SAR and QSAR studies helps to delineate these negative features. For instance, if a QSAR model indicates that a bulky substituent at a particular position drastically reduces activity, that spatial region would be incorporated into the model as an excluded volume, thus defining an anti-pharmacophoric feature. semanticscholar.orgnih.gov This dual approach of identifying both required and detrimental features is essential for the rational design of new, more potent, and selective derivatives.

Table 3: Common Pharmacophoric Features for Pyridinyl-Thiadiazole Scaffolds

Pharmacophoric Feature Corresponding Molecular Moiety Type of Interaction
Hydrogen Bond Acceptor (HBA) Nitrogen atoms of the pyridine and thiadiazole rings Hydrogen Bonding
Hydrogen Bond Donor (HBD) Amine (-NH2) group Hydrogen Bonding
Aromatic Ring (AR) Pyridine ring π-π Stacking, Hydrophobic Interaction

This table is interactive. Click on the headers to sort.

Mechanistic Investigations of 3 3 Pyridinyl 1,2,4 Thiadiazol 5 Amine and Its Interactions

Mechanistic Pathways in the Synthesis of 1,2,4-Thiadiazoles

The synthesis of the 1,2,4-thiadiazole (B1232254) ring system, a core component of 3-(3-pyridinyl)-1,2,4-thiadiazol-5-amine, can be achieved through various mechanistic pathways. These routes often involve oxidative cyclization processes where key intermediates undergo transformations to form the stable heterocyclic ring. isres.org Common strategies include the oxidative dimerization of thioamides, intramolecular oxidative cyclization of amidinithioureas, and [3+2]-cycloadditions. isres.org

The formation of 1,2,4-thiadiazoles proceeds through several identifiable reaction intermediates. A prevalent pathway, the oxidative dimerization of thioamides, is understood to involve the formation of an iminobenzathiamide intermediate. acs.org This intermediate is then poised for a subsequent oxidation or halogenation-induced cyclization to yield the 1,2,4-thiadiazole product. acs.orgnih.gov

In enzyme-catalyzed reactions, such as those using vanadium-dependent haloperoxidases (VHPOs), the mechanism begins with an S-bromination of the starting thioamide, which generates an S-bromothioamide intermediate (I). acs.org This activated intermediate then reacts with another molecule of the thioamide to produce a dimeric intermediate, iminobenzathiamide (II). acs.org A final VHPO-catalyzed bromination of this dimer initiates the ring closure and subsequent tautomerization to form the final 1,2,4-thiadiazole. acs.org

Alternative one-pot syntheses for 5-amino-1,2,4-thiadiazoles utilize imidates and thioureas. In these reactions, a sequential base-mediated nucleophilic addition-elimination process leads to the formation of an N-carbamothioylamidine intermediate. rsc.org This intermediate then undergoes an iodine-mediated oxidative heterocyclization to give the desired product. rsc.org Similarly, syntheses starting from amidines and dithioesters or isothiocyanates proceed through thioacylamidine intermediates, which undergo in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.org

Table 1: Key Intermediates in 1,2,4-Thiadiazole Synthesis
IntermediateSynthetic PathwayKey TransformationReference
IminobenzathiamideOxidative dimerization of thioamidesOxidation/halogenation-induced cyclization acs.org
S-bromothioamideEnzyme-catalyzed oxidative dimerizationActivation for addition of a second thioamide equivalent acs.org
N-carbamothioylamidineOne-pot reaction of imidates and thioureasIodine-mediated oxidative heterocyclization rsc.org
ThioacylamidineBase-mediated thioacylation of amidinesIntramolecular dehydrogenative N-S bond formation organic-chemistry.org

Catalysts play a crucial role in facilitating the synthesis of 1,2,4-thiadiazoles by lowering activation barriers and promoting specific reaction pathways.

Enzymatic Catalysis: Vanadium-dependent haloperoxidases (VHPOs) have been employed as effective biocatalysts for the oxidative dimerization of thioamides. acs.org These enzymes utilize a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. nih.gov The mechanism involves two distinct enzyme-mediated sulfur halogenation events that are critical for the formation of the heterocycle. acs.orgnih.gov This biocatalytic approach offers high chemoselectivity under sustainable conditions. nih.gov

Iodine Catalysis: Molecular iodine is a versatile and environmentally benign catalyst for synthesizing 1,2,4-thiadiazoles. It can be used with an oxidant like molecular oxygen in water for the oxidative dimerization of thioamides. rsc.org Iodine also mediates the oxidative heterocyclization of N-carbamothioylamidine intermediates in one-pot syntheses. rsc.org These iodine-mediated reactions often proceed under metal-free conditions. organic-chemistry.org

Metal Catalysis: Transition metals, particularly copper, are effective catalysts for certain 1,2,4-thiadiazole syntheses. For instance, a copper(II) catalyst in the presence of air can facilitate a one-pot benzylic oxidation–oxidative heterocyclization sequence to form a 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org Copper catalysts have also been used in reactions to produce asymmetrical 3,5-disubstituted 1,2,4-thiadiazoles from substrates like sulfur, benzamidine (B55565) hydrochloride, and phenylacetic acid. rsc.org

Other Catalysts: Other reagents can also promote the necessary oxidative S-N bond formation. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is used for an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas. organic-chemistry.org Additionally, electrochemical methods offer a catalyst- and external oxidant-free approach, relying on electro-oxidative intramolecular dehydrogenative N-S bond formation. organic-chemistry.org

Mechanistic Basis of Molecular Interactions

The biological activity of this compound and related compounds stems from their specific interactions with macromolecular targets, primarily enzymes. The mechanistic basis of these interactions involves various types of enzyme inhibition and precise engagement with amino acid residues within the target's binding site.

While specific inhibition studies on this compound are not extensively detailed in the available literature, analysis of structurally similar compounds provides insight into potential mechanisms. For instance, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have been investigated as potential inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key regulators in cellular signaling. nih.gov Inhibition of such kinases often occurs through competitive binding at the ATP-binding site.

The structurally related compound 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole is a known inhibitor of aromatase, an enzyme crucial for estrogen biosynthesis. nih.gov Aromatase inhibitors typically function through competitive inhibition, binding to the active site of the enzyme to prevent the binding of the natural substrate. Similarly, pyridinyl-1,3,4-thiadiazole derivatives have shown promise as inhibitors of Trypanosoma cruzi sterol 14α-demethylase (TcCYP51), a key enzyme in the parasite's sterol biosynthesis pathway. researchgate.net This inhibition is crucial for their trypanocidal activity. researchgate.net The specific mode of inhibition (competitive, non-competitive, or mixed) would be determined by whether the compound binds to the free enzyme, the enzyme-substrate complex, or both.

Molecular docking and X-ray crystallography studies on related thiadiazole compounds have elucidated key interactions within enzyme active sites. These interactions are fundamental to the compound's inhibitory potency and selectivity.

For 1,3,4-thiadiazole-based inhibitors of carbonic anhydrase, key interactions involve the sulfonamide group coordinating to the catalytic zinc ion, a hallmark of this class of inhibitors. researchgate.net Hydrogen bonds are typically formed with residues such as Thr199 and His94. researchgate.net

In studies of 1,3,4-thiadiazole (B1197879) derivatives as potential epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors, docking simulations have revealed critical binding modes. mdpi.comresearchgate.net These compounds often form hydrogen bonds with key residues in the ATP-binding pocket, such as Met793. The pyridine (B92270) moiety, present in this compound, can also participate in crucial hydrogen bonding or π-π stacking interactions with aromatic residues like Phe856, enhancing binding affinity. mdpi.comresearchgate.net

Table 2: Examples of Key Residue Interactions for Thiadiazole-Based Inhibitors
Enzyme TargetThiadiazole ScaffoldKey Interacting ResiduesType of InteractionReference
Carbonic Anhydrase1,3,4-Thiadiazole (sulfonamide)Zn2+ ion, Thr199, His94Coordination, Hydrogen Bonding researchgate.net
EGFR Tyrosine Kinase1,3,4-ThiadiazoleMet793Hydrogen Bonding mdpi.com
Cyclooxygenase-1 (COX-1)1,2,4-Triazolo[3,4-b] nih.govrsc.orgrsc.orgthiadiazoleArg120, Tyr355Hydrogen Bonding, π-π Stacking researchgate.net

Advanced Experimental Techniques for Mechanistic Elucidation

A variety of advanced experimental and computational techniques are employed to investigate the synthesis mechanisms and molecular interactions of 1,2,4-thiadiazole derivatives.

Spectroscopic and Crystallographic Methods:

X-ray Crystallography: This is a powerful technique for unambiguously determining the three-dimensional molecular structure of the final compounds and their co-crystals with target proteins. researchgate.netnih.govrsc.org It provides precise information on bond lengths, angles, and intermolecular interactions, which is crucial for understanding binding modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to confirm the structure of synthetic intermediates and final products. mdpi.com Advanced NMR techniques can also be used to study reaction kinetics and protein-ligand interactions in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of newly synthesized compounds. mdpi.com

Computational Chemistry:

Density Functional Theory (DFT): These quantum chemical calculations are used to study the electronic structure of molecules, model reaction pathways, and calculate the energies of intermediates and transition states. nih.gov

Quantum Theory of Atoms-in-Molecules (QTAIM): QTAIM analysis is applied to characterize the nature of noncovalent interactions, such as hydrogen bonds and π-π stacking, which are critical for supramolecular assembly and ligand-receptor binding. researchgate.netrsc.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comresearchgate.net It is widely used to screen virtual libraries of compounds, identify potential binding modes, and understand the structural basis of inhibition. mdpi.comresearchgate.net

Table 3: Techniques for Mechanistic Elucidation
TechniqueApplicationInformation ObtainedReference
X-ray CrystallographyStructural analysis of compounds and protein-ligand complexes3D structure, bond lengths/angles, intermolecular interactions nih.govrsc.org
NMR SpectroscopyStructural confirmation and interaction studiesChemical structure, reaction kinetics, binding interfaces mdpi.com
Molecular DockingIn-silico prediction of binding modesLigand orientation, binding affinity scores, key interactions mdpi.comresearchgate.netresearchgate.net
QTAIM AnalysisCharacterization of noncovalent interactionsNature and strength of hydrogen bonds, van der Waals forces, etc. researchgate.netrsc.org

Emerging Applications of 3 3 Pyridinyl 1,2,4 Thiadiazol 5 Amine in Advanced Materials Science and Chemical Biology Research

Applications in Advanced Materials

The exploration of novel organic molecules is a cornerstone of materials science. The structural features of 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine, such as its aromaticity, heteroatom content, and potential for hydrogen bonding, make it a candidate for investigation in several advanced material applications.

Organic Conductors and Semiconductors

While specific studies on the conductive or semiconductive properties of this compound are not extensively documented, its structure is relevant to this field. The compound possesses a π-conjugated system spanning the pyridine (B92270) and thiadiazole rings. Such systems are fundamental to charge transport in organic semiconductors. The presence of nitrogen and sulfur heteroatoms can influence the electronic energy levels (HOMO/LUMO) of the molecule, a critical parameter for designing semiconductor materials. The potential for intermolecular interactions, such as π-π stacking, could facilitate charge hopping between molecules in a solid state, a prerequisite for conductivity. Further research would be required to determine its actual charge mobility and bandgap.

Functional Dyes and Pigments

The chromophoric nature of conjugated heterocyclic systems suggests that this compound could function as an organic dye or pigment. The extended π-system allows for the absorption of light in the UV-visible spectrum. The specific color and absorption characteristics would be determined by the energy gap between its molecular orbitals. Modification of the core structure, for example, by extending the conjugation or adding auxochromic groups, could tune these optical properties for specific applications, such as in textiles, inks, or coatings. However, detailed spectrophotometric analysis of the compound is needed to characterize its properties as a functional dye.

Polymer Chemistry and Polymerizable Derivatives

The this compound molecule contains functional groups, specifically the primary amine and the pyridine nitrogen, that could be used as sites for polymerization. The amine group can react with various monomers, such as acyl chlorides or epoxides, to form polyamide or epoxy resins. This would incorporate the thermally stable and chemically resistant thiadiazole ring into a polymer backbone, potentially imparting desirable properties to the resulting material. Furthermore, the pyridine ring could be used to coordinate with metal ions to form metallopolymers. Research into creating and characterizing such polymerizable derivatives has been conducted for the broader class of thiadiazoles, but specific studies initiating from this compound are not yet prevalent.

Photovoltaic Cells and Light-Harvesting Systems

In the field of organic photovoltaics, particularly dye-sensitized solar cells (DSSCs), molecules with donor-acceptor characteristics are highly sought after. Thiadiazole derivatives are known to be electron-deficient and can act as electron acceptors. The structure of this compound, containing both an electron-donating amine group and an electron-accepting thiadiazole-pyridine core, fits the donor-π-acceptor (D-π-A) design paradigm. This architecture can facilitate intramolecular charge transfer upon photoexcitation, which is a key process for injecting electrons into the semiconductor (e.g., TiO2) of a solar cell. While related pyridinyl-thiadiazole structures have been investigated as sensitizers, the specific photovoltaic performance of this compound remains an area for future research.

Corrosion Inhibition

Thiadiazole derivatives are a well-established class of corrosion inhibitors for various metals and alloys in acidic environments. nih.govresearchgate.net Their efficacy stems from the presence of sulfur and nitrogen atoms, which have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface. nih.gov This interaction leads to the formation of a protective adsorbed film that insulates the metal from the corrosive medium. nih.govresearchgate.net The this compound molecule contains multiple such heteroatoms in its structure, making it a strong theoretical candidate for corrosion inhibition. The planarity of the ring system would further facilitate efficient surface coverage.

No specific experimental data on the corrosion inhibition efficiency of this compound is available in the reviewed literature, thus a data table cannot be generated.

Fluorescent Sensors and Analytical Reagents

Molecules with conjugated aromatic systems and heteroatoms often exhibit fluorescence. The pyridine and thiadiazole rings in this compound form a fluorophore whose emission properties could potentially be modulated by its environment or by binding to specific analytes. The nitrogen atoms on the pyridine and thiadiazole rings, as well as the amino group, could act as binding sites for metal ions. Such binding events often alter the electronic structure of the molecule, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle is the basis for fluorescent chemosensors. While related heterocyclic compounds have been developed as sensors, the specific photophysical properties and sensing capabilities of this compound have yet to be fully characterized.

As no detailed research findings on the fluorescent properties of this compound are available, a data table cannot be provided.

Contributions to Chemical Biology Research

Probe Development for Molecular Targets

There is no specific information available in the scientific literature detailing the development or application of this compound as a molecular probe for targeting and studying biological molecules.

Modulation of Biochemical Pathways

Research detailing the specific effects of this compound on cellular signaling, metabolic, or other biochemical pathways is not available. While related thiadiazole compounds have been studied for such effects, these findings are not directly applicable to the specified molecule.

Biofilm Formation Inhibition Studies

There are no dedicated studies found that investigate the efficacy or mechanism of this compound as an inhibitor of microbial biofilm formation. Research in this area has focused on other classes of thiadiazole derivatives.

Due to the lack of specific data for this compound in these research areas, the creation of detailed, informative, and scientifically accurate content, including data tables and research findings as requested, is not possible at this time.

Table of Mentioned Compounds

Since no specific research findings could be presented, no compounds are listed in this table.

Future Directions and Research Gaps for 3 3 Pyridinyl 1,2,4 Thiadiazol 5 Amine

Development of Novel Synthetic Methodologies

The synthesis of thiadiazole derivatives, including those linked to a pyridine (B92270) ring, often relies on established but sometimes inefficient or environmentally taxing methods. mdpi.com A significant research gap exists in the development of more sustainable, efficient, and versatile synthetic routes to 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine and its analogs.

Future research should focus on:

Green Chemistry Approaches: Conventional methods frequently utilize hazardous reagents like phosphorus oxychloride or strong acids. nih.gov There is a pressing need to adapt greener methodologies, such as microwave-assisted and ultrasonication techniques, which have been shown to reduce reaction times and increase yields for other thiadiazole derivatives. nanobioletters.comresearchgate.net

One-Pot Reactions: Developing multi-component, one-pot syntheses would enhance efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources.

Catalytic Systems: Exploration of novel catalytic systems, including metal-based or organocatalysts, could provide milder reaction conditions and greater functional group tolerance, allowing for the synthesis of a more diverse library of derivatives for screening.

Synthetic StrategyDescriptionPotential AdvantagesResearch Gap for this compound
Microwave-Assisted Organic Synthesis (MAOS)Utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times. nanobioletters.comHigh-speed synthesis, improved yields, enhanced reaction purity.Specific protocols for this compound are not well-established.
SonochemistryEmploys ultrasonic waves to induce acoustic cavitation, which can enhance chemical reactivity and mass transfer. researchgate.netImproved reaction rates, milder conditions, potential for unique reactivity.Application to the synthesis of pyridinyl-thiadiazoles is unexplored.
Flow ChemistryPerforms reactions in a continuous stream rather than in a batch, allowing for precise control over reaction parameters.Enhanced safety, scalability, and reproducibility; easy automation.No reported flow synthesis routes for this class of compounds.
Catalytic CyclizationUse of novel catalysts to replace stoichiometric and often harsh dehydrating/cyclizing agents (e.g., POCl3).Milder conditions, reduced waste, higher functional group tolerance. nih.govIdentification of an optimal catalyst for the pyridinyl-thiadiazole core.
Table 1. Comparison of Synthetic Methodologies and Future Research Opportunities.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, yet there is a scarcity of dedicated in silico studies for this compound. ekb.egresearchgate.net Applying advanced computational models could accelerate the discovery of new derivatives with tailored functionalities.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate structural features of derivatives with their biological activity (e.g., anticancer, insecticidal). nih.govsemanticscholar.org This would enable the rational design of more potent compounds.

Molecular Docking and Dynamics: These techniques can predict the binding modes and affinities of the compound and its analogs against various biological targets, such as enzymes or receptors. rsc.orgnih.govnih.gov This is crucial for understanding mechanisms of action and identifying potential new therapeutic applications.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information is valuable not only for predicting biological interactions but also for exploring applications in materials science, such as predicting adsorption behavior on metal surfaces for corrosion inhibition. scientific.net

Computational TechniquePredicted PropertiesPotential Application/Benefit
QSAR (Quantitative Structure-Activity Relationship)Biological activity (e.g., IC50 values), toxicity. uran.uaGuides the design of more potent and selective analogs for therapeutic or agrochemical use.
Molecular DockingBinding affinity and mode to a biological target (e.g., enzyme active site). mdpi.comresearchgate.netIdentifies likely biological targets and explains the mechanism of action.
Molecular Dynamics (MD) SimulationConformational stability of the ligand-receptor complex over time.Validates docking results and provides insight into the stability of the interaction.
Density Functional Theory (DFT)Electronic properties (HOMO-LUMO gap), reactivity descriptors, adsorption energy. nih.govPredicts chemical reactivity and potential for use in materials science (e.g., electronics, corrosion inhibitors).
Table 2. Advanced Computational Approaches for Predictive Modeling.

Exploration of New Application Domains in Chemical Science

The 1,3,4-thiadiazole (B1197879) scaffold is a "privileged structure" known for a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.govresearchgate.net However, the applications of this compound have not been broadly investigated beyond preliminary biological screenings. There is a significant opportunity to explore its utility in entirely new domains.

Promising new research avenues include:

Materials Science: Heterocyclic compounds containing sulfur and nitrogen atoms, such as thiadiazole derivatives, are excellent candidates for corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. mdpi.comjmaterenvironsci.comresearchgate.net Investigating this compound's efficacy in preventing the corrosion of mild steel, copper, and other alloys in acidic environments could open up significant industrial applications. scientific.netsemanticscholar.org

Molecular Electronics: The aromatic, electron-deficient nature of the thiadiazole ring, combined with the pyridine moiety, suggests potential applications in organic electronics. isres.org Studies could explore its use as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other functional molecular materials. mdpi.com

Agrochemicals: While some insecticidal activity has been reported for related structures, a systematic investigation into the potential of this compound as a novel pesticide, herbicide, or fungicide is warranted. nih.gov

Application DomainScientific RationaleIdentified Research Gap
Corrosion InhibitionThe presence of N and S heteroatoms with lone pair electrons facilitates strong adsorption onto metal surfaces, blocking corrosive agents. mdpi.comNo experimental or theoretical studies on the corrosion inhibition properties of this specific compound.
Functional Molecular MaterialsThe conjugated π-system and defined electronic properties (e.g., HOMO-LUMO levels) make it a candidate for semiconductor or charge-transport materials. mdpi.comThe photophysical and electronic properties have not been characterized.
Antiparasitic AgentsRelated di(pyridin-yl)-1,2,4-thiadiazol-5-amines have shown potent macrofilaricidal activity against parasites causing onchocerciasis. acs.orgThe activity of this specific isomer against a broad range of parasites remains untested.
AgrochemicalsThe thiadiazole core is present in some commercial pesticides, and related structures show insecticidal properties. nih.govSystematic screening against common agricultural pests and pathogens has not been performed.
Table 3. Potential New Application Domains.

Interdisciplinary Research Opportunities

Bridging the gaps identified in the previous sections will require synergistic collaborations across different scientific disciplines. The multifaceted nature of this compound makes it an ideal subject for interdisciplinary projects that can translate fundamental chemical knowledge into practical applications.

Future collaborations should be fostered between:

Synthetic Chemists and Computational Chemists: To design and create focused libraries of derivatives based on predictive QSAR and docking models, thereby maximizing the efficiency of discovering lead compounds.

Medicinal Chemists and Biologists/Pharmacologists: To synthesize novel analogs and perform in-depth biological evaluations, including mechanism-of-action studies, cell-based assays, and eventually in vivo testing for identified therapeutic areas like oncology or infectious diseases. nih.govresearchgate.net

Materials Scientists and Physical Chemists: To synthesize and characterize the electronic and physical properties of the compound and its derivatives for applications in corrosion science and molecular electronics, correlating experimental findings with DFT predictions.

Agricultural Scientists and Toxicologists: To screen for potential agrochemical activity while simultaneously evaluating environmental impact and ecotoxicity to ensure the development of safe and effective products.

Interdisciplinary ProjectCollaborating FieldsPrimary Research Goal
Rational Design of Novel Anticancer AgentsComputational Chemistry, Synthetic Chemistry, OncologyTo use molecular docking to identify potential kinase targets and synthesize derivatives with improved cytotoxicity and selectivity.
Development of "Smart" Corrosion InhibitorsMaterials Science, Physical Chemistry, Synthetic ChemistryTo design and test thiadiazole derivatives that offer superior protection for specific metal alloys under industrial conditions.
Discovery of New Antiparasitic DrugsMedicinal Chemistry, Parasitology, PharmacologyTo screen a library of analogs against neglected tropical diseases and optimize lead compounds for efficacy and safety.
Creation of Sustainable AgrochemicalsAgricultural Science, Synthetic Chemistry, EcotoxicologyTo develop effective and biodegradable pesticides or fungicides with minimal off-target environmental effects.
Table 4. Proposed Interdisciplinary Research Opportunities.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The pyridinyl nitrogen and thiadiazole sulfur often act as hydrogen-bond acceptors .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing reactivity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability in aqueous environments .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question
Contradictions may arise from:

  • Purity Variability : Validate compound purity via elemental analysis (C, H, N, S within ±0.3% of theoretical) and LC-MS .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination .
  • Tautomerism : Characterize dominant tautomers via X-ray crystallography (e.g., planar vs. non-planar conformations) or variable-temperature NMR .

What role does tautomerism play in the reactivity of this compound?

Advanced Research Question

  • Tautomeric Forms : The thiadiazole ring can exhibit amine-thione tautomerism, influencing nucleophilic sites. X-ray studies of analogous compounds show planar configurations favoring the 5-amine tautomer .
  • Reactivity Impact :
    • The 5-amine tautomer enhances electrophilic substitution at C3.
    • Thione forms may participate in metal coordination (e.g., Cu²+ complexes for catalytic applications) .
      Experimental Validation :
  • Use IR spectroscopy to identify ν(N–H) stretches (~3400 cm⁻¹) and ν(C=S) (~1250 cm⁻¹) .

How can this compound be functionalized for use in heterocyclic drug candidates?

Advanced Research Question

  • Schiff Base Formation : React the NH₂ group with aldehydes (e.g., 2,4-dichlorobenzaldehyde) in ethanol under reflux to form imine derivatives. Characterize via HRMS and single-crystal XRD .
  • Cross-Coupling : Perform Suzuki-Miyaura reactions at C3 using Pd(PPh₃)₄ catalyst to introduce aryl/heteroaryl groups .
  • Biological Screening : Test derivatives against kinase inhibition (e.g., EGFR) using ATP-Glo assays .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Collect in sealed containers for incineration by licensed facilities (avoid aqueous disposal due to potential S/N contamination) .
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.